molecular formula C18H22N4O3 B12232421 N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine

N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine

Cat. No.: B12232421
M. Wt: 342.4 g/mol
InChI Key: QDNJVCWCERKGJP-UHFFFAOYSA-N
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Description

N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine is a synthetic compound that belongs to the class of piperidine derivatives. These compounds are known for their significant role in the pharmaceutical industry due to their diverse biological activities. The structure of this compound includes a piperidine ring, a pyrimidine ring, and a dimethoxybenzoyl group, making it a complex and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyrimidine ring, and the attachment of the dimethoxybenzoyl group. Common synthetic routes may involve:

    Formation of Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Pyrimidine Ring: This step often involves the use of pyrimidine derivatives and coupling reactions.

    Attachment of Dimethoxybenzoyl Group: This can be done using acylation reactions with 2,3-dimethoxybenzoic acid or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other functional groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl₂) and nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their selective inhibition of protein kinase B (PKB).

    N-{1-[3-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}-6-{[1-(methanesulfonyl)piperidin-4-yl]oxy}-N-(trifluoromethyl)pyrimidin-4-amine: A potent GPR119 agonist.

Uniqueness

N-[1-(2,3-dimethoxybenzoyl)piperidin-4-yl]pyrimidin-4-amine is unique due to its specific structural features, such as the presence of the dimethoxybenzoyl group, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H22N4O3

Molecular Weight

342.4 g/mol

IUPAC Name

(2,3-dimethoxyphenyl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone

InChI

InChI=1S/C18H22N4O3/c1-24-15-5-3-4-14(17(15)25-2)18(23)22-10-7-13(8-11-22)21-16-6-9-19-12-20-16/h3-6,9,12-13H,7-8,10-11H2,1-2H3,(H,19,20,21)

InChI Key

QDNJVCWCERKGJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)NC3=NC=NC=C3

Origin of Product

United States

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